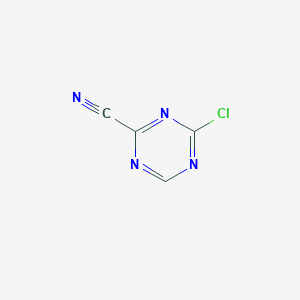
4-Chloro-1,3,5-triazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,3,5-triazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with sodium cyanide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: While less common, oxidation and reduction reactions can also be performed on this compound under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Scientific Research Applications
4-Chloro-1,3,5-triazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with similar reactivity but different applications, primarily used in the production of herbicides.
2-Amino-4,6-dichloro-1,3,5-triazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-Chloro-1,3,5-triazine-2-carbonitrile stands out due to its unique combination of a chloro and a cyano group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
Molecular Formula |
C4HClN4 |
|---|---|
Molecular Weight |
140.53 g/mol |
IUPAC Name |
4-chloro-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C4HClN4/c5-4-8-2-7-3(1-6)9-4/h2H |
InChI Key |
SOYLOQRJEHPGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


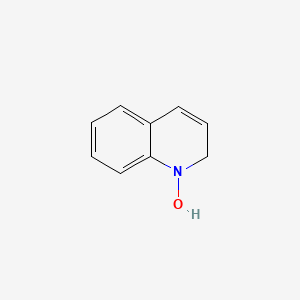


![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
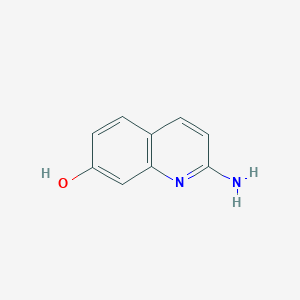
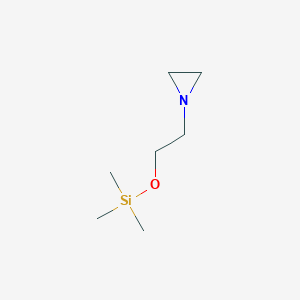
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
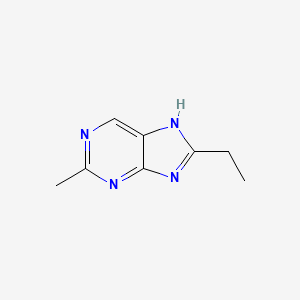

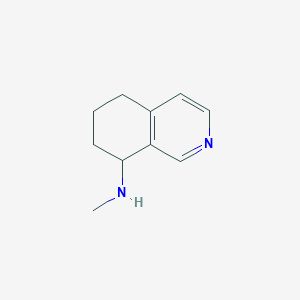
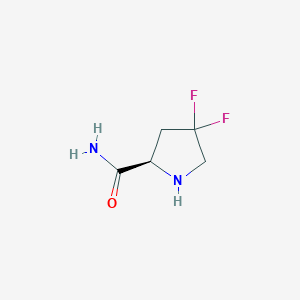

![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
